7-Methoxy-2-naphthol
Overview
Description
7-Methoxy-2-naphthol: is a chemical compound with the molecular formula C11H10O2 . It is a 7-substituted-2-naphthol, characterized by a methoxy group attached to the seventh position of the naphthol ring. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Mechanism of Action
Target of Action
It’s known that this compound is a 7-substituted-2-naphthol , which suggests that it may interact with biological targets that have affinity for naphthol derivatives.
Mode of Action
It has been reported that 7-Methoxy-2-naphthol can react with N-methyl-N-phenylhydrazine under thermal conditions . This suggests that it may undergo chemical reactions with other compounds, potentially altering their function or activity.
Biochemical Pathways
Given its chemical structure and reactivity, it may be involved in the synthesis of new 1h-benzo[f]chromene derivatives .
Result of Action
It has been used in the synthesis of 7-methoxy-2-naphthyl (MN)-derived xylosides, where the methoxy group served as a marker for NMR characterization and UV detection .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 2-naphthol and dimethyl sulfate: A common method involves reacting 2-naphthol with dimethyl sulfate in the presence of a base such as sodium hydroxide.
From 2,7-dihydroxynaphthalene and dimethyl sulfate: Another method involves the methylation of 2,7-dihydroxynaphthalene using dimethyl sulfate.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Methoxy-2-naphthol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form various hydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated naphthol derivatives.
Scientific Research Applications
Chemistry:
Synthesis of benzo[f]chromene derivatives: 7-Methoxy-2-naphthol is used as a precursor in the synthesis of benzo[f]chromene derivatives, which have various applications in organic chemistry.
Biology and Medicine:
Marker for NMR characterization: The methoxy group in this compound serves as a marker for nuclear magnetic resonance (NMR) characterization and UV detection in biological studies.
Industry:
Intermediate in chemical synthesis: It is used as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals.
Comparison with Similar Compounds
2-Methoxynaphthalene: Similar in structure but with the methoxy group at the second position.
2,7-Dihydroxynaphthalene: Contains two hydroxyl groups at the second and seventh positions.
7-Hydroxy-2-naphthol: Similar structure but with a hydroxyl group instead of a methoxy group at the seventh position.
Uniqueness: 7-Methoxy-2-naphthol is unique due to the specific positioning of the methoxy group, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in the synthesis of specific derivatives and as a marker in analytical techniques .
Properties
IUPAC Name |
7-methoxynaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h2-7,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFNRIIETORURP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC(=C2)O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357408 | |
Record name | 7-Methoxy-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5060-82-2 | |
Record name | 7-Methoxy-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Methoxy-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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